5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide
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Overview
Description
5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol . It is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide typically involves the following steps:
Formation of the Isonicotinamide Core: The starting material, isonicotinic acid, is converted to isonicotinamide through an amidation reaction.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via an etherification reaction using cyclopropanol and a suitable activating agent.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethylamine and a methylating agent.
Methylthio Substitution: The methylthio group is introduced via a substitution reaction using a thiolating agent such as methylthiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide
- 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide
Comparison
5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide is unique due to its specific substitution pattern and the presence of the isonicotinamide core. This distinguishes it from similar compounds like 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide, which has a benzamide core instead .
Properties
CAS No. |
1243321-41-6 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-methylsulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-6-11(17-3)13-7-10(9)16-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
NIUCHHNNBNRWLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1OC2CC2)SC |
Origin of Product |
United States |
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